(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Overview
Description
Synthesis Analysis
The synthesis of similar tetrahydrofuran derivatives often involves complex reactions that might include nucleophilic additions or cyclization processes. For instance, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives showcases the intricate strategies employed in synthesizing such molecules (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives, including the title compound, is characterized by the presence of a tetrahydrofuran ring, a critical feature that influences their chemical behavior. For example, studies on the crystal structure of related compounds have highlighted the conformational preferences and how substituents influence the overall molecular geometry (Mazumder et al., 2001).
Chemical Reactions and Properties
Tetrahydrofuran derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the electrophilic addition or nucleophilic substitution reactions can significantly alter the compound's functional groups, affecting its reactivity and applications (Iqbal et al., 1991).
Physical Properties Analysis
The physical properties of tetrahydrofuran derivatives, including solubility, melting point, and boiling point, are crucial for their practical applications. These properties are significantly influenced by the molecule's structural characteristics, such as the presence of hydroxymethyl groups and the tetrahydrofuran ring (Jin et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, define the compound's role in further chemical transformations and its stability under different conditions. The presence of dichloro-purinyl and hydroxymethyl groups in the molecule provides unique sites for chemical modifications, influencing the compound's utility in various chemical syntheses (Bevan et al., 2007).
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
The compound (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is involved in pharmacokinetic studies. For example, a study focused on the quantification of IMM-H007, a related compound, and its metabolites, including a derivative of (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, in hamster blood for pharmacokinetic analysis (Jia et al., 2016).
Molecular Synthesis and Analysis
This compound is also involved in molecular synthesis and analysis. A study conducted by Emmrich et al. (2010) synthesized a stable ATP analog, which is structurally related to (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, to study the function of adenylyl cyclases (Emmrich et al., 2010).
Quantum Chemical Modeling
The compound has been a subject in quantum chemical modeling studies. For instance, Kvasyuk et al. (2022) conducted density functional theory analyses on Nelarabine, a molecule structurally similar to (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, exploring its potential as an anticancer drug (Kvasyuk et al., 2022).
Corrosion Inhibition
This compound is investigated for its application in corrosion inhibition. A study by Sin et al. (2017) investigated adenosine, a structurally related compound, as a corrosion inhibitor for mild steel in hydrochloric acid solution (Sin et al., 2017).
Synthesis of Arsenic-Containing Cyclic Ethers
The compound's derivatives have been used in synthesizing arsenic-containing cyclic ethers, which serve as model compounds for naturally occurring arsenolipids (Guttenberger et al., 2016).
Novel Antioxidant Agents
Additionally, derivatives of this compound have been explored as potential novel antioxidant agents (Manfredini et al., 2000).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWZGVMHDPCRS-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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